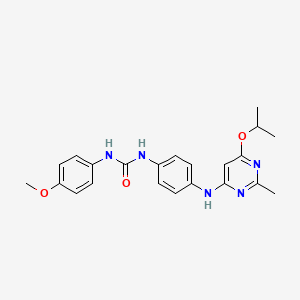
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea backbone with substituted phenyl and pyrimidinyl groups, contributing to its distinctive properties.
準備方法
The synthesis of 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the 6-isopropoxy-2-methylpyrimidin-4-yl intermediate. This can be achieved through the reaction of appropriate starting materials under controlled conditions, often involving alkylation and cyclization reactions.
Amination Reaction: The pyrimidinyl intermediate is then subjected to an amination reaction with 4-aminophenyl derivatives to form the desired aminophenyl intermediate.
Urea Formation: The final step involves the reaction of the aminophenyl intermediate with 4-methoxyphenyl isocyanate to form the target compound, this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反応の分析
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrimidinyl rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in structurally modified derivatives with potentially altered properties.
科学的研究の応用
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, with studies focusing on its effects on specific biological targets.
Industry: The compound’s unique properties make it suitable for use in industrial processes, such as the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound is believed to exert its effects through:
Binding to Enzymes: It may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Modulation of Receptors: The compound can interact with cellular receptors, influencing signal transduction and cellular responses.
Pathway Involvement: It may affect various biochemical pathways, contributing to its observed biological effects.
類似化合物との比較
When compared to similar compounds, 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea stands out due to its unique structural features and properties. Similar compounds include:
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea: Differing by the substitution on the pyrimidinyl ring.
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-chlorophenyl)urea: Differing by the substitution on the phenyl ring.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-14(2)30-21-13-20(23-15(3)24-21)25-16-5-7-17(8-6-16)26-22(28)27-18-9-11-19(29-4)12-10-18/h5-14H,1-4H3,(H,23,24,25)(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRRMXINHCBTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














